2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields such as medicinal chemistry, drug discovery, and biochemical research. This compound is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Scientific Research Applications
- Upon coordination with boron difluoride, the resulting complexes (BTZ-Cz-BF and BTZ-DCz-BF ) show significant blue-shifted emission and enhanced luminescence. These materials have been successfully employed as dopant emitters in organic light-emitting diodes (OLEDs), demonstrating strong emission, low turn-on voltages (ranging from 3.9 to 4.8 V), and improved electroluminescent (EL) performance compared to the ligands. Notably, the BTZ-Cz-BF -doped device with a 10 wt% doping concentration exhibits the best EL performance, achieving a maximum luminance of 3940 cd/m², a maximum current efficiency of 8.26 cd/A, and a maximum external quantum efficiency (EQE) of 3.34% .
- Although not directly related to luminescence, it’s worth noting that benzimidazole derivatives containing a 4-(methylsulfonyl)phenyl pharmacophore attached via the C-2 position have been designed and synthesized. These compounds were evaluated in vitro as potential cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors .
Photoluminescent and Electroluminescent Materials
Cyclooxygenase Inhibition
Mechanism of Action
Mode of Action
The compound, also known as 2-benzylsulfonyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide, exhibits its action through a process known as Excited State Intramolecular Proton Transfer (ESIPT) . This process involves the transfer of a proton in the excited state, leading to the emission of light. The compound shows green emission in solution and solid films due to this ESIPT characteristic .
Result of Action
The compound exhibits significant luminescent properties. Upon coordination with difluoroboron, a noticeable blue shift and enhanced emission are observed due to restricted conformational changes . These materials have been successfully used as dopant emitters in Organic Light Emitting Diodes (OLEDs), showing strong emission and low turn-on voltage .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as solvent polarity can affect the ESIPT process and, consequently, the compound’s luminescent properties . More research is needed to fully understand the environmental influences on this compound’s action.
properties
IUPAC Name |
2-benzylsulfonyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-11-7-13(18)8-14-16(11)20-17(24-14)19-15(21)10-25(22,23)9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQMEIOBRLOLLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide |
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